molecular formula C25H25ClN6O2 B11469786 N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-phenoxyacetamide

N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-phenoxyacetamide

Cat. No.: B11469786
M. Wt: 477.0 g/mol
InChI Key: SZAXYXGMUQAMBG-UHFFFAOYSA-N
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Description

N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-phenoxyacetamide is a complex organic compound that features a combination of indole, pyrimidine, and phenoxyacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-phenoxyacetamide typically involves multi-step organic synthesis. One common route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Coupling Reagents: EDCI, DCC.

Major Products

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its interaction with biological targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The pyrimidine ring can mimic nucleotides, allowing the compound to interfere with DNA and RNA synthesis. The phenoxyacetamide group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-{[2-(5-Bromo-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-phenoxyacetamide: Similar structure but with a bromine atom instead of chlorine.

    N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-phenylacetamide: Similar structure but with a phenyl group instead of a phenoxy group.

Uniqueness

The unique combination of indole, pyrimidine, and phenoxyacetamide moieties in N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-phenoxyacetamide provides it with distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H25ClN6O2

Molecular Weight

477.0 g/mol

IUPAC Name

N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-phenoxyacetamide

InChI

InChI=1S/C25H25ClN6O2/c1-16-12-17(2)30-25(29-16)32-24(31-23(33)15-34-20-6-4-3-5-7-20)27-11-10-18-14-28-22-9-8-19(26)13-21(18)22/h3-9,12-14,28H,10-11,15H2,1-2H3,(H2,27,29,30,31,32,33)

InChI Key

SZAXYXGMUQAMBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)COC4=CC=CC=C4)C

Origin of Product

United States

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